1-(But-3-en-1-yn-1-yl)-4-methoxybenzene
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Overview
Description
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a butenynyl group attached to a methoxybenzene ring. This compound is of interest due to its unique structural features, which combine an alkyne and an alkene moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene typically involves the coupling of a butenynyl group with a methoxybenzene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-methoxyiodobenzene with but-3-en-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its alkyne and alkene moieties, which can undergo addition reactions with nucleophiles or electrophiles. The methoxy group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Buten-3-yne: A simpler compound with similar alkyne and alkene functionalities.
4-Methoxyphenylacetylene: Contains a methoxybenzene ring with an alkyne group, but lacks the alkene functionality.
1-(But-3-en-1-yn-1-yl)-4-butylbenzene: Similar structure but with a butyl group instead of a methoxy group.
Uniqueness
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene is unique due to the combination of its alkyne, alkene, and methoxybenzene functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
55088-86-3 |
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Molecular Formula |
C11H10O |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-but-3-en-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C11H10O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1H2,2H3 |
InChI Key |
AMGWFADEWUSPBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC=C |
Origin of Product |
United States |
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